Scientific Field: Coordination Chemistry
Application Summary: 5-Bromo-2-hydroxyisophthalic acid is used in the synthesis of a new Pb(II) coordination polymer.
Methods of Application: The coordination polymer was synthesized under hydrothermal conditions.
Results: The resulting coordination polymer showed a one-dimensional chain structure. The neighboring chains were extended into a two-dimensional supramolecular layer by π···π interactions.
Scientific Field: Medicinal Chemistry
Application Summary: 5-Bromo-2-hydroxyisophthalic acid is used in the synthesis of 5-bromo-2-aryl benzimidazoles, which have been found to be potent inhibitors of α-glucosidase.
Methods of Application: The 5-bromo-2-aryl benzimidazole derivatives were synthesized and characterized by various spectroscopic techniques.
Results: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM.
Application Summary: 5-Bromo-2-hydroxyisophthalic acid is used as a reactant for the preparation of various coordination polymers.
Methods of Application: The coordination polymers are typically synthesized under hydrothermal conditions.
Scientific Field: Organic Chemistry
Application Summary: 5-Bromo-2-hydroxyisophthalic acid can be used in the synthesis of its 5-substituted derivatives.
Methods of Application: The 5-substituted derivatives of 2-hydroxyisophthalic acid are synthesized using various synthetic routes.
5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-bromo-2-hydroxyisophthalic acid, is an aromatic compound characterized by the presence of a bromine atom and two carboxylic acid functional groups attached to a benzene ring. Its chemical formula is C8H5BrO3, and it features a hydroxyl group that contributes to its reactivity and solubility in various solvents. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Research indicates that 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. Additionally, derivatives of this compound have demonstrated antitumor properties in vitro, indicating potential applications in cancer therapy . Its ability to inhibit cyclooxygenase enzymes also suggests anti-inflammatory activity .
Several synthesis methods have been developed for 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid:
The unique properties of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid lend it to various applications:
Interaction studies involving 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid focus on its binding affinity with biological targets. For example:
Several compounds share structural similarities with 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Hydroxybenzoic Acid | Hydroxyl group at position 5 | Lacks bromine; primarily used as a preservative. |
2-Hydroxybenzoic Acid | Hydroxyl group at position 2 | More common; used in dye and pharmaceutical industries. |
Salicylic Acid | Hydroxyl group at position 2 and carboxylic group at position 1 | Known for its use in acne treatments; anti-inflammatory properties. |
4-Bromobenzoic Acid | Bromine at position 4 | Primarily used as a reagent; lacks hydroxyl functionalities. |
The presence of the bromine atom and the specific arrangement of functional groups make 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid unique among these compounds, particularly concerning its biological activity and potential applications .
The systematic IUPAC name for this compound is 5-bromo-2-hydroxyisophthalic acid [1] [2] [3]. This nomenclature follows the standard IUPAC conventions for aromatic carboxylic acids, where the base structure is identified as isophthalic acid (benzene-1,3-dicarboxylic acid) with appropriate substitution patterns indicated by numerical locants [1]. The numbering system begins with the carboxylic acid groups at positions 1 and 3, followed by the hydroxyl group at position 2, and the bromine substituent at position 5 [4] [1].
The compound is known by several alternative names in chemical literature and commercial databases. The most common alternative designation is 5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid [4] [1] [5]. Other recognized synonyms include 5-bromo-2-hydroxyisophthalic acid [1] [2] [3] and various database-specific identifiers used in chemical registries [4] [6]. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy and consistency across scientific literature [4] [1].
The compound is assigned the Chemical Abstracts Service registry number 101495-45-8 [4] [1] [5] [6]. The MDL number is MFCD20128069, which serves as a unique identifier in the Molecular Design Limited database system [4] [1] [5] [6]. Additional registry information includes various database-specific identifiers that facilitate chemical information retrieval and cross-referencing across multiple chemical databases and literature sources [4] [1].
Identifier Type | Value |
---|---|
CAS Number | 101495-45-8 [4] [1] |
MDL Number | MFCD20128069 [4] [1] [5] |
Registry Status | Active [4] [1] |
The molecular formula of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid is C₈H₅BrO₅ [4] [1] [5] [6]. The compound has a molecular weight of 261.0263 grams per mole [4] [1]. This molecular weight represents the sum of atomic masses: eight carbon atoms (96.08 g/mol), five hydrogen atoms (5.04 g/mol), one bromine atom (79.904 g/mol), and five oxygen atoms (79.995 g/mol) [4]. The heavy atom count is 14, reflecting the total number of non-hydrogen atoms in the structure [4].
The compound features a benzene ring core with three distinct functional groups positioned at specific locations [4] [1]. The two carboxylic acid groups occupy the 1 and 3 positions (meta to each other), while a hydroxyl group is positioned at the 2 position [4] [1]. The bromine substituent is located at the 5 position on the aromatic ring [4] [1]. This substitution pattern creates a highly functionalized aromatic system with multiple reactive sites available for further chemical transformations [7] .
The molecular structure exhibits a covalently-bonded unit count of 1, indicating that all atoms are connected through covalent bonds within a single molecular framework [4]. The rotatable bond count is 2, corresponding to the two carboxylic acid groups that can rotate around their respective carbon-carbon bonds [4].
The International Chemical Identifier (InChI) for this compound is: 1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) [1] [2] [9] [3]. The corresponding InChI Key is QQTLVPYLDMZFOX-UHFFFAOYSA-N [1] [2] [9] [3], which provides a unique hash-based identifier for the molecular structure.
The Simplified Molecular Input Line Entry System (SMILES) notation is: Brc1cc(C(=O)O)c(c(c1)C(=O)O)O [4] [10] [6]. This linear notation efficiently represents the molecular connectivity and provides a text-based method for describing the compound's structure in chemical databases and computational applications [4] [10].
Notation Type | Value |
---|---|
SMILES | Brc1cc(C(=O)O)c(c(c1)C(=O)O)O [4] [10] |
InChI Key | QQTLVPYLDMZFOX-UHFFFAOYSA-N [1] [2] [9] |
Complexity | 230 [4] |
The compound typically appears as a crystalline solid under standard laboratory conditions [5] [6]. Commercial samples are generally supplied with purity levels ranging from 96% to 98% [4] [1] [5]. The physical form is characterized as a powder or crystalline material suitable for various synthetic applications [5] [6]. Storage conditions typically require room temperature environment with protection from moisture and light to maintain compound stability [5] [6].
The solubility characteristics of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid are influenced by its multiple functional groups [11]. The presence of two carboxylic acid groups and one hydroxyl group contributes to hydrogen bonding capabilities, affecting solubility in polar solvents [11]. The compound demonstrates solubility in polar organic solvents, with the specific solubility values dependent on solvent polarity and pH conditions [11]. The bromine substituent introduces additional van der Waals interactions that may influence solubility behavior in different solvent systems [12].
Thermal properties of the compound are influenced by the presence of multiple functional groups and the aromatic ring system [13] [14]. The carboxylic acid groups can participate in intermolecular hydrogen bonding, which typically elevates melting points compared to non-hydrogen bonding compounds [13] [11]. The bromine substituent contributes to increased molecular weight and van der Waals interactions, further affecting thermal behavior [12]. Thermal decomposition may occur at elevated temperatures, potentially releasing hydrogen bromide and other decomposition products [15].
The electron distribution in 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid is significantly influenced by the multiple substituents on the aromatic ring [16] [17]. The bromine atom acts as an electron-withdrawing group through inductive effects, reducing electron density on the aromatic ring [16] [17]. The carboxylic acid groups are strongly electron-withdrawing through both inductive and resonance effects, further depleting electron density from the ring system [16] [17]. Conversely, the hydroxyl group provides some electron donation through resonance, partially offsetting the electron-withdrawing effects of the other substituents [16] [17].
The heavy atom count of 14 reflects the molecular complexity and contributes to the overall electronic properties [4]. The aromatic ring maintains its characteristic π-electron system, though the electron density distribution is modulated by the various substituents [16] [17]. This electronic environment influences the compound's reactivity patterns and potential for electrophilic and nucleophilic substitution reactions [16].
The compound exhibits significant hydrogen bonding capabilities due to the presence of multiple hydrogen bond donor and acceptor sites [4] [18]. The hydrogen bond donor count is 3, corresponding to the two carboxylic acid groups and one hydroxyl group [4]. The hydrogen bond acceptor count is 5, representing the oxygen atoms in the carboxylic acid groups and the hydroxyl group [4].
These hydrogen bonding capabilities enable the formation of intermolecular associations in both solid state and solution [18] [19]. The carboxylic acid groups can form characteristic cyclic dimers through paired hydrogen bonds, a common structural motif in carboxylic acid compounds [18] [19]. The hydroxyl group can participate in additional hydrogen bonding interactions, contributing to the compound's overall association behavior [18] [19].
Property | Value |
---|---|
Hydrogen Bond Donors | 3 [4] |
Hydrogen Bond Acceptors | 5 [4] |
Rotatable Bonds | 2 [4] |
The logarithm of the partition coefficient (LogP) value for this compound is 1.9 [4], indicating moderate lipophilicity. This value reflects the balance between the hydrophilic functional groups (carboxylic acids and hydroxyl) and the lipophilic aromatic ring with bromine substituent [4]. The XLogP3 calculation method yields this value, providing insight into the compound's potential membrane permeability and distribution characteristics [4].
The polar surface area, while not explicitly reported in the available data, can be estimated from the functional groups present [4]. The multiple oxygen atoms in carboxylic acid and hydroxyl groups contribute significantly to the polar surface area, influencing solubility and interaction with biological systems [4]. The complexity value of 230 reflects the structural sophistication of the molecule, incorporating multiple functional groups and their spatial relationships [4].
The synthesis of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid has evolved significantly over the past century, with the earliest reported methods dating back to the early 1900s. Traditional approaches primarily relied on Friedel-Crafts acylation followed by oxidation of aromatic substrates [1]. The initial methodologies suffered from poor regioselectivity and low yields, particularly when dealing with electron-rich aromatic systems containing hydroxyl substituents.
Classical bromination techniques employed molecular bromine in harsh acidic conditions, often resulting in multiple substitution products and significant by-product formation [2]. Early research demonstrated that bromination of isophthalic acid derivatives could be achieved using elemental bromine in concentrated sulfuric acid at elevated temperatures, though these methods typically produced complex product mixtures requiring extensive purification [1].
Historical synthesis approaches also included multi-step pathways involving protection-deprotection strategies, where the hydroxyl group was temporarily protected to prevent interference during bromination reactions. These methods, while more selective, were inherently inefficient due to the additional synthetic steps required [3].
The bromination of isophthalic acid derivatives proceeds through electrophilic aromatic substitution mechanisms, with the specific pathway dependent on reaction conditions and catalyst systems employed [4] [5]. The fundamental mechanism involves formation of a sigma complex (arenium ion) intermediate, which serves as the rate-determining step in most bromination reactions [6].
In the presence of Lewis acid catalysts such as iron(III) bromide, molecular bromine is activated through coordination, creating a more electrophilic species [7] [8]. The polarized bromine molecule, represented as Br^δ+^-Br^δ-^-FeBr₃, exhibits enhanced electrophilicity compared to uncatalyzed bromine [9]. This activation significantly lowers the activation energy required for electrophilic attack on the aromatic ring [4].
The formation of the sigma complex results in temporary loss of aromaticity, making this step energetically unfavorable and thus rate-determining [6]. However, the intermediate is stabilized through resonance, with positive charge delocalization occurring at positions ortho and para to the site of substitution [10]. Subsequent deprotonation restores aromaticity and completes the substitution process [6].
For hydroxyl-substituted isophthalic acid derivatives, the hydroxyl group acts as a strong electron-donating substituent, significantly activating the aromatic ring toward electrophilic substitution [10]. This activation results in preferential bromination at positions ortho and para to the hydroxyl group, with the meta position (position 5 in isophthalic acid numbering) being particularly favored due to steric considerations [4].
Reagent selection critically influences both reaction efficiency and product selectivity in bromination reactions. Traditional approaches utilizing molecular bromine often result in over-bromination and formation of multiple isomeric products [11]. Modern synthetic strategies have therefore focused on more selective brominating agents and controlled reaction conditions.
N-bromosuccinimide has emerged as a preferred brominating agent for many applications due to its moderate electrophilicity and enhanced selectivity [12]. Unlike molecular bromine, N-bromosuccinimide generates bromine radicals or electrophilic bromine species in a controlled manner, reducing the likelihood of multiple substitution [11].
Tribromide salts, particularly tetrabutylammonium tribromide, have demonstrated excellent selectivity in decarboxylative bromination reactions [13]. These reagents provide a more controlled source of electrophilic bromine while maintaining high reaction efficiency [13]. The use of pyridinium tribromide has also been investigated, though with generally lower success rates compared to quaternary ammonium tribromide salts [13].
Solvent selection plays a crucial role in optimization, with polar aprotic solvents generally favoring electrophilic substitution mechanisms [14]. Acetic acid has been widely employed as both solvent and potential catalyst, providing moderate acidity that facilitates bromination without excessive side reactions [15].
Temperature optimization is essential for achieving selective bromination. Lower temperatures typically favor monosubstitution, while elevated temperatures may lead to multiple bromination or decomposition products [16]. Reaction times must be carefully controlled to balance conversion efficiency with selectivity maintenance [16].
Catalytic systems significantly impact both reaction rate and product distribution in bromination reactions. Lewis acid catalysts, particularly iron(III) halides, are most commonly employed for activating molecular bromine [7] [8]. Iron(III) bromide serves as the preferred catalyst due to its high efficiency in polarizing the bromine-bromine bond [8].
The catalyst loading typically ranges from 5-20 mol%, with higher loadings favoring increased reaction rates but potentially compromising selectivity [7]. Catalytic efficiency can be enhanced through in situ generation of iron(III) bromide from iron powder and molecular bromine, which ensures optimal catalyst activity and minimizes deactivation [8].
Alternative catalytic systems have been developed to address specific synthetic challenges. Iodine catalysis has shown promise for bromination of electron-rich aromatics, with iodine bromide serving as the active catalytic species [17] [18]. This approach offers excellent regioselectivity and mild reaction conditions [17].
Hypervalent iodine reagents have been investigated as catalytic systems for bromination of aromatic compounds [19]. These systems operate through a different mechanistic pathway, involving oxidative processes that generate electrophilic bromine species [19]. While effective for specific substrates, these methods typically require stoichiometric oxidants [19].
Environmental considerations have driven development of heterogeneous catalytic systems. Zeolite-supported catalysts have demonstrated excellent selectivity for para-bromination of activated aromatics [20]. These systems offer advantages in catalyst recovery and reduced waste generation [20].
Industrial synthesis of brominated aromatic compounds requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality [21]. Temperature control represents a critical parameter, with most industrial processes operating between 50-160°C depending on the specific substrate and bromination conditions [16].
Reaction pressure significantly influences both safety and efficiency in large-scale operations [21]. Atmospheric pressure systems are generally preferred for reducing equipment costs and operational complexity, though elevated pressure may be required for certain volatile substrates [21].
Residence time optimization is crucial for continuous flow operations. Industrial systems typically employ residence times ranging from 15 seconds to several hours, depending on substrate reactivity and desired conversion levels [22]. Shorter residence times favor selective monobromination, while extended reaction times may lead to over-bromination [22].
Mass transfer considerations become paramount in scaled operations. Efficient mixing systems are essential for ensuring uniform bromine distribution and preventing local concentration gradients that could lead to side product formation [23]. High-shear mixers have proven effective for enhancing bromination rates in biphasic systems [24].
Heat management requires sophisticated control systems due to the highly exothermic nature of bromination reactions [23]. Effective heat removal prevents temperature excursions that could compromise selectivity or lead to safety hazards [23]. Microreactor systems offer excellent heat transfer characteristics for temperature-sensitive bromination processes [23].
Yield optimization in industrial bromination processes involves multiple complementary approaches. Solvent selection significantly impacts both reaction efficiency and product isolation [25]. Non-chlorinated solvents are increasingly preferred for environmental and safety considerations, with acetonitrile and alcoholic solvents demonstrating excellent performance [25].
Catalyst recycling strategies have been developed to reduce operational costs and minimize waste generation [26]. Recovery of iron-based catalysts can be achieved through magnetic separation or precipitation techniques [26]. Catalyst regeneration protocols maintain activity over multiple reaction cycles [26].
In situ bromine generation offers advantages over handling molecular bromine. Electrochemical bromine generation systems provide precise control over bromine concentration while eliminating storage and transportation hazards [21]. These systems can be integrated directly into production processes for enhanced safety and efficiency [21].
Continuous flow processing has emerged as a preferred technology for industrial bromination applications [27] [28]. Flow systems offer superior heat and mass transfer compared to traditional batch operations, resulting in higher yields and improved selectivity [29]. Throughput rates of up to 180 millimoles per hour have been demonstrated for benzylic bromination processes [27].
Process intensification through optimized reactor design significantly enhances both yield and productivity. Microstructured reactors provide exceptional control over reaction conditions, enabling complete conversion in residence times as low as 15 seconds [29]. Space-time yields exceeding 80 kilograms per liter per hour have been achieved through process optimization [29].
Environmental impact minimization has become a primary driver in industrial bromination process development. Traditional processes generate significant quantities of hydrogen bromide waste, requiring extensive neutralization and disposal protocols [30]. Modern approaches focus on waste minimization through improved atom economy and byproduct utilization [14].
Solvent selection profoundly impacts environmental footprint. Replacement of chlorinated solvents with environmentally benign alternatives represents a major advancement in sustainable bromination technology [14]. Water-based systems and ionic liquids offer reduced environmental impact while maintaining reaction efficiency [31] [32].
Waste heat recovery systems can significantly improve overall process efficiency in large-scale operations [22]. Heat integration reduces energy consumption while contributing to improved economic performance [22]. Regenerative heat exchange systems are commonly employed in continuous processes [22].
Bromine recovery and recycling protocols address both economic and environmental concerns [26]. Closed-loop systems minimize bromine losses while reducing raw material consumption [26]. Electrolytic recovery of bromine from spent reaction mixtures offers high efficiency and purity [26].
Air emission control systems are mandatory for industrial bromination operations. Scrubber systems effectively capture bromine vapors and prevent atmospheric release [30]. Advanced emission control technologies include activated carbon adsorption and catalytic destruction systems [30].
Wastewater treatment requires specialized approaches for brominated compound removal. Activated carbon treatment effectively removes organic bromides, while reduction processes can convert bromate back to bromide [33]. Biological treatment systems have shown promise for certain brominated waste streams [33].
Crystallization represents the primary purification method for 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid and related brominated aromatic compounds [34]. Recrystallization from appropriate solvent systems provides both purification and particle size control essential for pharmaceutical and chemical applications [35].
Solvent selection follows established principles where the target compound should exhibit low solubility at room temperature and high solubility at elevated temperatures [34]. The ideal solvent demonstrates a solubility ratio of at least 10:1 between boiling point and room temperature conditions [36]. For brominated dicarboxylic acids, water-alcohol mixtures frequently provide optimal crystallization behavior [37].
Seeded crystallization offers enhanced control over crystal size distribution and polymorphic form [38]. Addition of seed crystals during controlled cooling promotes uniform nucleation and prevents formation of undesirable crystal habits [38]. Temperature programming typically involves cooling rates of 0.5-5°C per hour to achieve optimal crystal quality [38].
Two-solvent crystallization systems provide additional selectivity for complex mixtures [37]. The primary solvent dissolves the compound at elevated temperature, while the secondary solvent induces crystallization when added to the saturated solution [37]. This approach offers superior purification compared to single-solvent systems for challenging separations [37].
Mixed solvent crystallization using ethanol-water systems has proven particularly effective for brominated aromatic compounds [39]. The polarity gradient allows fine-tuning of solubility properties while maintaining compatibility with subsequent processing steps [39]. Binary solvent compositions are optimized based on substrate polarity and desired crystal characteristics [39].
Hot filtration techniques remove insoluble impurities before crystallization commences [34]. Gravity filtration through fluted filter paper in preheated funnels prevents premature crystallization during the filtration process [34]. Activated carbon treatment may be employed for color removal from crude product solutions [34].
Nuclear magnetic resonance spectroscopy serves as the primary tool for purity assessment of brominated aromatic compounds [40]. Proton NMR spectra provide quantitative information about both compound identity and purity levels [41]. Integration of aromatic proton signals relative to internal standards enables precise purity determination [42].
Carbon-13 NMR spectroscopy offers complementary structural information particularly valuable for brominated compounds [41]. Aromatic carbon signals appear in the 110-150 ppm region, with substitution patterns clearly distinguishable through chemical shift analysis [41]. Quaternary carbon signals provide definitive structural confirmation [41].
Phosphorus-31 NMR has emerged as a powerful technique for purity assessment when applicable [42]. This method avoids interference from complex matrices and produces sharp signals with excellent chemical shift dispersion [42]. Accuracy comparable to proton NMR is achieved without requiring expensive deuterated solvents [42].
Mass spectrometry provides molecular weight confirmation and impurity identification capabilities [43]. High-resolution mass spectrometry distinguishes brominated isotope patterns, enabling unambiguous compound identification [43]. Direct insertion probe techniques eliminate chromatographic separation requirements for solid samples [43].
Infrared spectroscopy confirms functional group presence and structural integrity [44]. Characteristic absorption bands for carboxylic acid groups appear around 1700 cm⁻¹, while hydroxyl stretching occurs near 3300 cm⁻¹ [44]. Aromatic C-H stretching bands provide additional structural confirmation [44].
Bromine isotope ratio analysis using gas chromatography-mass spectrometry offers source identification and authenticity verification [45]. Compound-specific bromine isotope compositions vary depending on synthesis pathways and starting material sources [46]. Precision of 0.2-0.3 per mil is routinely achievable for sample amounts in the pmol range [45].
High-performance liquid chromatography with inductively coupled plasma mass spectrometry provides quantitative bromine determination in complex matrices [47]. This technique separates brominated species while providing elemental detection specificity [47]. Detection limits below 1 μg/L are achievable for most brominated compounds [47].
Pharmaceutical grade brominated compounds must comply with United States Pharmacopeia standards for identity, strength, purity, and quality [48]. USP grade chemicals represent the highest purity classification and are required for pharmaceutical manufacturing applications [48]. These standards ensure patient safety and therapeutic efficacy for medicinal products [48].
Technical grade bromine specifications are defined by national standards such as IS 2142:2023 for technical bromine [49]. Minimum purity requirements specify 98.5% bromine content with controlled limits on impurities including chlorine (maximum 0.5%), iodine (maximum 0.05%), and sulfates (maximum 0.015%) [49]. Testing procedures are standardized for each specification parameter [49].
ASTM D1492 provides standardized test methods for bromine index determination in aromatic hydrocarbons [50]. This method covers bromine-reactive material determination using coulometric titration techniques [50]. The standard applies to materials with bromine indices below 500 and aromatic hydrocarbons containing minimal olefin content [51].
Environmental regulations establish limits for brominated compound releases and worker exposure levels [52]. The U.S. Environmental Protection Agency sets tolerance levels for bromide ion and residual bromine in various applications [52]. Residual bromine levels are controlled to not exceed 1.0 ppm in treated water systems [52].
European Union RoHS Directive restrictions limit polybrominated biphenyl and polybrominated diphenyl ether content in electrical and electronic equipment [53]. Testing protocols verify compliance with maximum concentration limits for restricted substances [53]. Intertek laboratories provide certified testing services for RoHS compliance verification [53].